molecular formula C12H19N3O2 B1491868 6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2097978-60-2

6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1491868
CAS RN: 2097978-60-2
M. Wt: 237.3 g/mol
InChI Key: YSZWNCRFOFKHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione” is a chemical substance with the molecular formula C10H16N4O2 . It is also known as hexazinone Metabolite B .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H16N4O2 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.26 . Other physical and chemical properties such as solubility, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Multicomponent Reaction Synthesis

One foundational application of related compounds involves their synthesis through multicomponent reactions, showcasing their versatility in creating complex molecules. For instance, the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions highlights the compound's potential as a building block in organic chemistry. This process involves the reaction of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution, yielding the product with high efficiency. The molecular structure was confirmed through spectroscopic methods and X-ray crystallography, underscoring the importance of these compounds in structural chemistry and crystal engineering (Barakat et al., 2016).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as the nonmerohedrally twinned 6-amino-3-methyluracil-5-carbaldehyde, offers insights into the electronic structure and intermolecular interactions. This analysis reveals the compound's intramolecular dimensions and hydrogen bonding patterns, which are crucial for understanding molecular stability and reactivity. Such studies contribute to the development of new materials with tailored properties for various applications, including catalysis and pharmaceuticals (Torre et al., 2009).

Anti-inflammatory Activity

While focusing on scientific research applications and excluding direct drug-related uses, it's noteworthy that derivatives of similar compounds have been studied for their biological activities. For example, the synthesis and investigation of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine's anti-inflammatory activity demonstrate the potential of these molecules in biomedical research. Although we're not delving into drug dosage or side effects, the methodological approach to studying such compounds can inform research in pharmacology and toxicology (Shang Lin-lin & Dong, 2010).

Nonlinear Optical Properties

Further extending into materials science, compounds in this category have been evaluated for their nonlinear optical (NLO) properties. The synthesis of novel pyrimidine-based bis-uracil derivatives and their assessment for optical, NLO, and drug discovery applications exemplify the intersection of organic synthesis, computational chemistry, and materials science. These studies highlight the compounds' potential in developing new materials for NLO device fabrications, underscoring the multifaceted applications of these molecules beyond their traditional pharmaceutical use (Mohan et al., 2020).

Safety and Hazards

The safety data sheets for similar compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation . Always handle chemical substances with appropriate safety measures.

properties

IUPAC Name

6-(cyclohexylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h7,9,13H,2-6,8H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZWNCRFOFKHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.